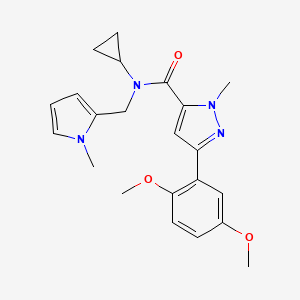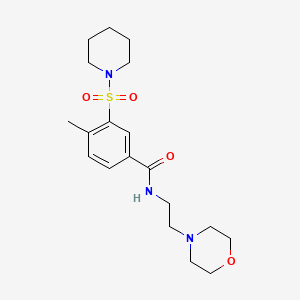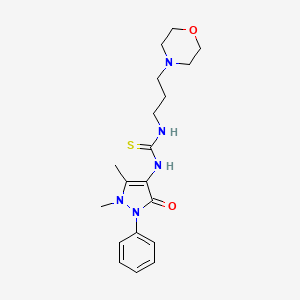![molecular formula C9H16N2O2 B2593566 (3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione CAS No. 2416217-62-2](/img/structure/B2593566.png)
(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a cyclization reaction, followed by the introduction of the carbonyl groups and the butan-2-yl and methyl groups. The stereochemistry would have to be carefully controlled during the synthesis to ensure the correct configuration of the atoms .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains two carbonyl groups and a butan-2-yl and a methyl group. The “(3R,6S)-3-[(2S)-Butan-2-yl]-6-methyl” part of the name indicates the stereochemistry of the compound, with the “R” and “S” designations referring to the absolute configuration of the chiral centers .
Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl groups could be involved in reactions such as reduction, nucleophilic addition, or condensation reactions. The butan-2-yl and methyl groups could potentially undergo reactions such as oxidation or substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the piperazine ring, the carbonyl groups, and the butan-2-yl and methyl groups would all influence its properties. For example, the carbonyl groups could potentially form hydrogen bonds, which could influence the compound’s solubility in different solvents .
Wissenschaftliche Forschungsanwendungen
Quantum Computing
The compound has potential applications in the field of quantum computing. Quantum computers operate on the principles of quantum mechanics, and materials with specific quantum properties are essential for developing quantum bits (qubits) that can exist in superposition states. The unique electrochemical properties of this compound could be leveraged to create more stable qubits, which are the building blocks of quantum computers .
Advanced Materials: Glassy Gels
Researchers have developed a new class of materials known as ‘glassy gels’ that combine the properties of hard, glassy polymers and soft, stretchy gels. The compound could be used as a precursor in the synthesis of these glassy gels, contributing to their unique characteristics such as high adhesive properties and the ability to stretch significantly without breaking .
Nanotechnology
In the realm of nanotechnology, this compound could be used to synthesize nanoparticles or nanocomposites. These materials have a wide range of applications, including in the development of nanosensors, nanotools, and other nanodevices that are integral to various technological advancements .
Electrochemical Energy Storage
The compound could find applications in electrochemical energy storage systems. Its unique electrochemical properties may enhance the performance of batteries and supercapacitors, which are crucial for the storage of renewable energy and the operation of electric vehicles .
Zukünftige Richtungen
The study of piperazine derivatives is a active area of research, given their wide range of biological activities. Future research on “(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione” could involve further investigation of its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile .
Eigenschaften
IUPAC Name |
(3R,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIJDPCYNFZIT-LYFYHCNISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2593485.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2593487.png)
![ethyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2593489.png)

![1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2593494.png)
![(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2593495.png)

![3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2593497.png)

![3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2593500.png)
![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2593501.png)
![1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2593502.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2593506.png)